molecular formula C34H55N6O10P B12798854 L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester CAS No. 126333-35-5

L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester

Cat. No.: B12798854
CAS No.: 126333-35-5
M. Wt: 738.8 g/mol
InChI Key: ZPVMCCHLCDLGSU-MGJFPLSCSA-N
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Description

L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a phosphinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester typically involves multi-step organic synthesis techniques The process may start with the protection of amino acid functional groups, followed by the coupling of amino acid residues using peptide bond formation reactions

Industrial Production Methods

Industrial production of such complex compounds often involves automated peptide synthesizers and large-scale reactors. The process is optimized for yield and purity, with careful monitoring of reaction conditions and purification steps, such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and phosphinyl groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl and phosphinyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino acid residues.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein interactions and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating diseases related to amino acid metabolism.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Valine derivatives: Compounds with similar amino acid residues but different functional groups.

    Phosphinyl-containing peptides: Peptides that include a phosphinyl group but differ in amino acid sequence.

    Cyclopentyl derivatives: Molecules containing a cyclopentyl ring but lacking the complex peptide structure.

Uniqueness

L-Valine, N-(N-((2-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)cyclopentyl)carbonyl)-L-valyl)-, methyl ester is unique due to its combination of multiple amino acid residues, a phosphinyl group, and a cyclopentyl moiety. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from simpler analogs.

Properties

CAS No.

126333-35-5

Molecular Formula

C34H55N6O10P

Molecular Weight

738.8 g/mol

IUPAC Name

[(1R)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-2-phenylethyl]-[2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]cyclopentyl]phosphinic acid

InChI

InChI=1S/C34H55N6O10P/c1-18(2)27(33(46)40-28(19(3)4)34(47)50-7)39-31(44)23-14-11-15-25(23)51(48,49)26(16-22-12-9-8-10-13-22)38-30(43)21(6)36-29(42)20(5)37-32(45)24(35)17-41/h8-10,12-13,18-21,23-28,41H,11,14-17,35H2,1-7H3,(H,36,42)(H,37,45)(H,38,43)(H,39,44)(H,40,46)(H,48,49)/t20-,21-,23?,24-,25?,26+,27-,28-/m0/s1

InChI Key

ZPVMCCHLCDLGSU-MGJFPLSCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)(C2CCCC2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1P(=O)(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O

Origin of Product

United States

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